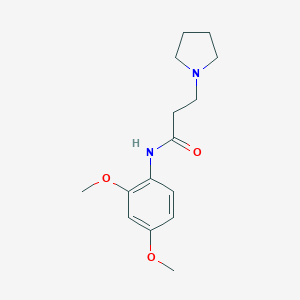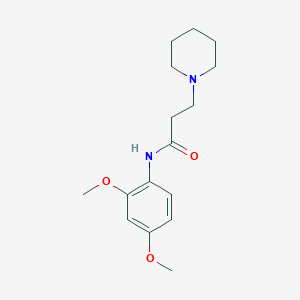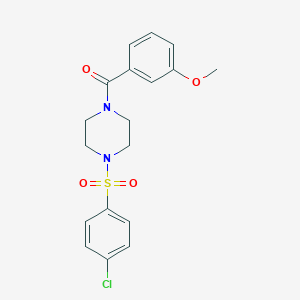
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound known for its diverse applications in various fields of science. This compound features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 3-methoxy-phenyl-methanone group, making it a unique molecule with significant chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-benzenesulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with 3-methoxy-benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE: shares similarities with other sulfonyl-piperazine derivatives and methoxy-phenyl compounds.
Sulfonyl-piperazine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Methoxy-phenyl compounds: Often studied for their pharmacological properties.
Uniqueness
The unique combination of the sulfonyl-piperazine and methoxy-phenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19ClN2O4S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-4-2-3-14(13-16)18(22)20-9-11-21(12-10-20)26(23,24)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3 |
InChI Key |
FFUYVUBUEYGDEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide](/img/structure/B248252.png)
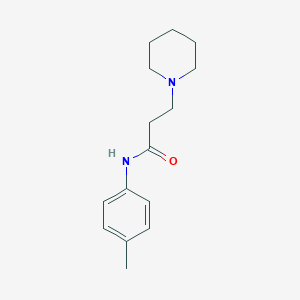
![3-[benzyl(ethyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248255.png)
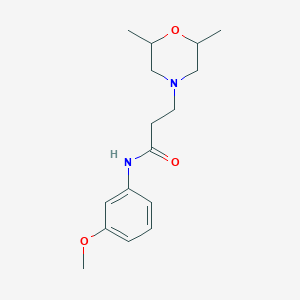
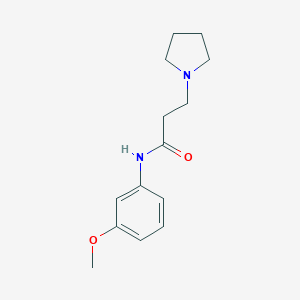
![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)
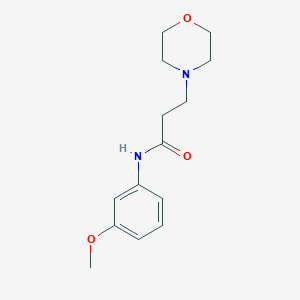
![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)

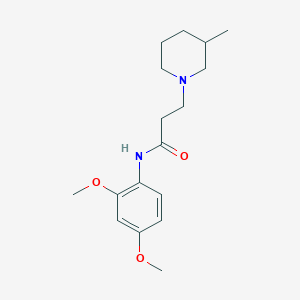
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

